

Application Notes and Protocols for the Quantitative Estimation of (R)-Acalabrutinib

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Compound of Interest

Compound Name: (R)-Acalabrutinib

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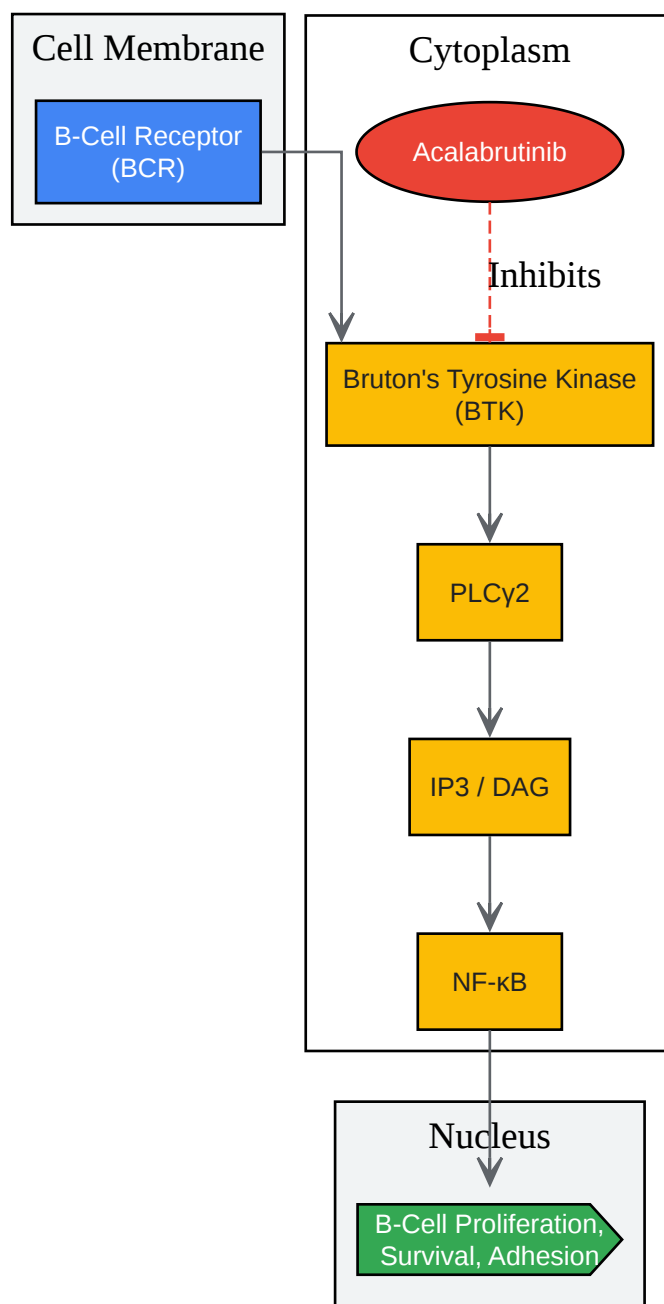
These application notes provide detailed methodologies for the quantitative analysis of **(R)-Acalabrutinib**, a selective Bruton's tyrosine kinase (BTK) inhibitor, in bulk drug substance and pharmaceutical dosage forms. The protocols described herein are based on established analytical techniques, including Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Introduction to (R)-Acalabrutinib and its Mechanism of Action

(R)-Acalabrutinib is a second-generation BTK inhibitor used in the treatment of various B-cell malignancies, such as mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL). [1][2][3] BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which is crucial for B-cell proliferation, trafficking, chemotaxis, and adhesion. [1][3][4] Acalabrutinib and its active metabolite, ACP-5862, form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its enzymatic activity. [1][5] This disruption of the BCR signaling pathway ultimately inhibits the growth and survival of malignant B-cells. [1][6] Acalabrutinib was designed to be more selective for BTK than first-generation inhibitors, potentially reducing off-target effects. [1][2][6]

Acalabrutinib Signaling Pathway Diagram

The following diagram illustrates the simplified signaling pathway inhibited by Acalabrutinib.



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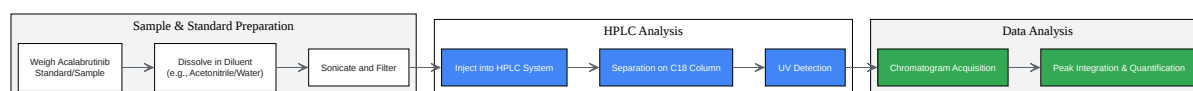
Acalabrutinib's inhibition of the BTK signaling pathway.

Analytical Methods for Quantitative Estimation

Several analytical methods have been developed and validated for the accurate and precise quantification of Acalabrutinib. The choice of method depends on the specific application, such as quality control of bulk drug, analysis of pharmaceutical formulations, or pharmacokinetic studies.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the routine analysis of Acalabrutinib due to its robustness, precision, and accuracy. Stability-indicating methods are particularly valuable as they can separate the active pharmaceutical ingredient (API) from its degradation products.[4][7][8][9]



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A typical experimental workflow for RP-HPLC analysis.

Protocol 1: Stability-Indicating RP-HPLC Method[4]

- Instrumentation: Shimadzu HPLC Model no. iSeries 2050C 3D with Lab solutions Software and PDA detector.
- Column: Shim-pack GIST C18 column (250 x 4.6 mm, 5 µm).
- Mobile Phase: A 50:50 (v/v) mixture of 0.02M Ammonium acetate (pH adjusted to 4.0 with glacial acetic acid) and Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 285 nm.

- Injection Volume: 10 μ L.
- Diluent: A 50:50 (v/v) mixture of water and Acetonitrile.
- Standard Preparation:
 - Accurately weigh 25 mg of Acalabrutinib and transfer to a 25 mL volumetric flask to prepare a stock solution of 1000 μ g/mL in HPLC grade Acetonitrile.
 - Sonicate to dissolve and filter the solution.
 - Further dilute the stock solution with the diluent to the desired concentrations for linearity and other validation studies.
- Sample Preparation (Capsule Dosage Form):
 - Accurately weigh the contents of Acalabrutinib capsules.
 - Transfer a quantity of powder equivalent to a specific dose into a volumetric flask.
 - Add the diluent, sonicate to dissolve, and make up to the final volume.
 - Filter the solution through a 0.45 μ m membrane filter before injection.

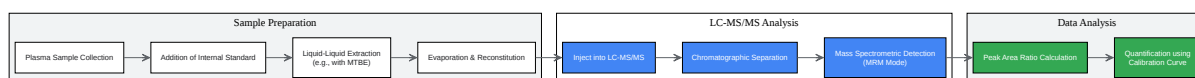
Protocol 2: RP-HPLC Method for Bulk and Capsule Dosage Form^[8]^[9]

- Instrumentation: HPLC system with a PDA detector.
- Column: Zodiasil C18 (150 x 4.6 mm, 5 μ m).
- Mobile Phase: A 60:40 (v/v) mixture of water and methanol.
- Flow Rate: 0.8 mL/min.
- Detection Wavelength: 230 nm.
- Standard and Sample Preparation: Follow a similar procedure as described in Protocol 1, using the specified diluent and achieving the desired concentration range.

Parameter	Method 1[4] [10]	Method 2[8][9]	Method 3[5]	Method 4[11]
Linearity Range (µg/mL)	0.2 - 150 (as mg/mL)	25 - 150	12.5 - 75	5 - 20
Correlation Coefficient (r ²)	0.9998	0.9997	0.999	0.9997
LOD (µg/mL)	63.54	0.03	0.408	Not Reported
LOQ (µg/mL)	193.2	0.08	1.236	Not Reported
Accuracy (% Recovery)	Not explicitly stated	100.36%	99.81%	Good recovery
Precision (% RSD)	< 2.0	< 2.0	< 2.0	Not explicitly stated
Retention Time (min)	Not explicitly stated	2.76 ± 0.1	2.585	3.51

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for the quantification of Acalabrutinib and its metabolites in biological matrices, such as human plasma, for pharmacokinetic studies.[12][13]



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A general workflow for bioanalytical LC-MS/MS.

- Instrumentation: Shimadzu LC-20AD coupled with an AB SCIEX API-4500 mass spectrometer.
- Column: Zorbax Eclipse XDB-C18 (150 × 4.6 mm, 5 µm).
- Mobile Phase: A 65:35 (v/v) mixture of acetonitrile and 10 mM ammonium formate in 0.1% formic acid buffer.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 15 µL.
- Internal Standard: Deuterated analogs of Acalabrutinib and its metabolite.
- Sample Preparation (Human Plasma):
 - Use a liquid-liquid extraction technique with methyl tertiary butyl ether (TBME) to extract the analytes and internal standards from the plasma.
- Mass Spectrometry: Operated in the multiple reaction monitoring (MRM) mode.

Parameter	Value[12][13]
Linearity Range (ng/mL)	5.000 - 1600
Correlation Coefficient (r ²)	> 0.99
Accuracy (% of Nominal)	90.92 - 101.12
Precision (% CV)	1.43 - 6.39
Lower Limit of Quantification (LLOQ) (ng/mL)	5.045

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method suitable for the quantification of Acalabrutinib in bulk and pharmaceutical dosage forms.

- Instrumentation: PG Instrument T60 UV-VIS spectrophotometer with matched quartz cells.

- Solvent/Diluent: A 70:30 mixture of water and ethanol.
- Detection Wavelength (λ_{max}): 294 nm.
- Standard Preparation:
 - Prepare a stock solution of 1000 $\mu\text{g/mL}$ by accurately weighing 10 mg of Acalabrutinib and dissolving it in 10 mL of the diluent.
 - Prepare a working stock solution of 100 $\mu\text{g/mL}$.
 - From the working stock, prepare a series of dilutions to cover the linearity range.
- Sample Preparation: Prepare the sample solution in a similar manner to the standard preparation to achieve a concentration within the linear range.

Parameter	Value ^[14]
Linearity Range ($\mu\text{g/mL}$)	2.5 - 15
Correlation Coefficient (r^2)	0.9995
LOD ($\mu\text{g/mL}$)	0.006
LOQ ($\mu\text{g/mL}$)	0.197
Accuracy (% Recovery)	99.87 - 100.71
Precision (% RSD)	< 2.0

Conclusion

The analytical methods detailed in these application notes provide robust and reliable approaches for the quantitative estimation of **(R)-Acalabrutinib**. The choice of method should be guided by the specific analytical requirements, including the nature of the sample, the required sensitivity, and the available instrumentation. The provided protocols and summarized data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this important therapeutic agent. All methods should be properly validated according to ICH guidelines before implementation for routine analysis.

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